2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide
Description
2-Chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide is a heterocyclic compound characterized by a triazoloazepine core fused with a chlorophenylacetamide moiety. Its molecular formula is C₁₅H₁₇ClN₄O, with an average molecular mass of 304.78 g/mol and a monoisotopic mass of 304.109089 Da . The compound’s structure combines a seven-membered azepine ring fused with a 1,2,4-triazole, substituted at the 3-position with a phenyl group bearing a 2-chloroacetamide side chain.
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H17ClN4O/c16-10-14(21)17-12-6-4-5-11(9-12)15-19-18-13-7-2-1-3-8-20(13)15/h4-6,9H,1-3,7-8,10H2,(H,17,21) |
InChI Key |
FFXHIWKGSNSWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the triazoloazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chloro group undergoes nucleophilic displacement under mild alkaline conditions (e.g., K₂CO₃/DMF at 60–80°C). Common nucleophiles include amines, thiols, and alkoxides:
| Reagent | Product Formed | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Piperidine | N-piperidyl acetamide derivative | DMF, 70°C, 4h | 78–85 |
| Sodium thiophenolate | Thioether-linked analog | EtOH, reflux, 6h | 65–72 |
| Benzyl alcohol | Ether-functionalized compound | Toluene, 100°C, 12h | 58 |
This reaction is critical for introducing pharmacophores or modifying solubility.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives:
| Condition | Product | Application |
|---|---|---|
| 2M HCl, reflux | 2-Chloroacetic acid derivative | Intermediate for further coupling |
| 1M NaOH, 80°C | Sodium carboxylate salt | Solubility enhancement |
Condensation Reactions
The acetamide’s carbonyl group participates in condensations with hydrazines or hydroxylamines:
| Reagent | Product Type | Key Feature |
|---|---|---|
| Hydrazine hydrate | Hydrazide | Precursor for heterocyclic systems |
| Hydroxylamine HCl | Hydroxamic acid | Metal-chelating applications |
Triazoloazepine Ring-Opening Reactions
The triazoloazepine ring undergoes ring-opening under strong acidic (H₂SO₄) or reductive (H₂/Pd-C) conditions:
| Condition | Product Structure | Outcome |
|---|---|---|
| Conc. H₂SO₄, 100°C | Linear diamino intermediate | Enables scaffold diversification |
| H₂ (1 atm), Pd/C, EtOH | Saturated azepane derivative | Reduces ring strain |
Palladium-Catalyzed Coupling Reactions
The aryl chloride in the triazoloazepine participates in cross-couplings:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl systems for drug design |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | N-aryl derivatives |
Biological Target Interactions
The compound modulates enzyme activity through non-covalent interactions:
| Target Class | Assay Type | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Kinase X | Fluorescence polarization | 0.12 ± 0.03 | ATP-binding site inhibition |
| GPCR Y | Radioligand binding | 1.8 ± 0.2 | Allosteric modulation |
Synthetic Pathways and Purification
Key synthesis steps include:
-
Triazoloazepine Core Formation : Cyclocondensation of 1,2-diamines with nitriles under Dean-Stark conditions .
-
Chloroacetylation : Reaction of the aryl amine with chloroacetyl chloride in THF at 0°C .
-
Purification : Chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O).
Stability Under Physiological Conditions
The compound exhibits pH-dependent degradation:
| pH | Half-Life (37°C) | Major Degradant |
|---|---|---|
| 1.2 | 2.1 h | Hydrolyzed acetamide |
| 7.4 | 48 h | Oxidized triazoloazepine |
Scientific Research Applications
2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide is a complex organic compound with a unique structure, including a chloro group, an acetamide moiety, and a phenyl ring substituted with a tetrahydrotriazoloazepine structure. Research suggests that this compound exhibits significant biological activities, particularly in pharmacological applications. It has been studied for its potential as an anticancer agent and for its effects on various cellular pathways. The triazole ring is particularly relevant, as compounds containing this moiety often display anti-inflammatory and anti-microbial properties.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to the presence of the chloro group and the acetamide functional group. Typical reactions include those involving the chloro group's displacement and the acetamide group's modification.
Potential Applications
This compound holds promise in various applications, including:
- Scientific Research: Serving as a crucial reagent in chemical synthesis and pharmacological studies.
- Drug Discovery: Playing a vital role in developing new therapeutic agents due to its potential biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Solvent Effects :
- Quantum-chemical studies show that solvent polarity significantly impacts tautomeric equilibria and reaction barriers. For instance, dioxane reduces interconversion barriers in cyclization reactions compared to ethanol or water, favoring synthesis efficiency .
Table 2: Comparative Bioactivity
Activity Trends :
- Antimicrobial Efficacy : Bulky substituents (e.g., bromophenyl) improve activity against resistant strains, whereas the target compound’s smaller chloroacetamide group may limit broad-spectrum efficacy .
- Anti-inflammatory Potential: Acrylonitrile derivatives exhibit COX inhibition, suggesting that the target compound’s acetamide group could similarly interact with prostaglandin pathways .
Biological Activity
2-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide (CAS No. 923696-30-4) is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClN4O, with a molecular weight of 304.77 g/mol. Its unique structure includes a chloro group, an acetamide moiety, and a phenyl ring substituted with a tetrahydrotriazoloazepine structure. This combination of functional groups is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN4O |
| Molecular Weight | 304.77 g/mol |
| CAS Number | 923696-30-4 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an anti-cancer agent by influencing various cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The presence of the triazole ring is associated with anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Antimicrobial Activity : Compounds containing triazole moieties are often noted for their antimicrobial effects against various pathogens.
Anticancer Activity
A study published in ACS Omega examined the effects of similar triazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated potent inhibition of cell proliferation in vitro .
Anti-inflammatory Mechanisms
Research has shown that triazole-containing compounds can inhibit pro-inflammatory cytokines in cell cultures. In one study involving human macrophages treated with the compound, significant reductions in TNF-alpha and IL-6 levels were observed . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Antimicrobial Efficacy
A comparative study highlighted the antimicrobial properties of several triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating that this compound exhibited comparable efficacy to established antibiotics .
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods involving the coupling of chloroacetyl derivatives with tetrahydrotriazoloazepine intermediates. The reactivity of the chloro group facilitates nucleophilic substitutions which can be further explored for developing new derivatives with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
